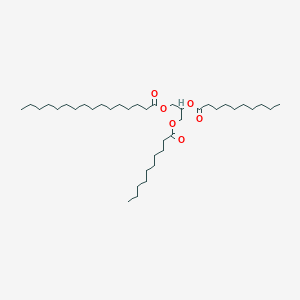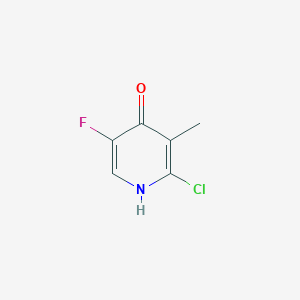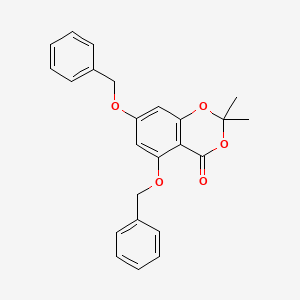
2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one is an organic compound that belongs to the class of benzodioxins These compounds are characterized by a dioxin ring fused to a benzene ring, with various substituents attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenylmethoxy Groups: The phenylmethoxy groups can be introduced via nucleophilic substitution reactions using phenylmethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The phenylmethoxy groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-benzodioxin-4-one: Lacks the phenylmethoxy groups, which may affect its reactivity and applications.
5,7-Diphenyl-1,3-benzodioxin-4-one: Contains phenyl groups instead of phenylmethoxy groups, potentially altering its chemical properties.
Uniqueness
2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one is unique due to the presence of both dimethyl and phenylmethoxy groups, which may confer specific reactivity and properties not found in similar compounds. This uniqueness can make it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C24H22O5 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2,2-dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C24H22O5/c1-24(2)28-21-14-19(26-15-17-9-5-3-6-10-17)13-20(22(21)23(25)29-24)27-16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 |
Clé InChI |
SZJULAPTZSLDJN-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



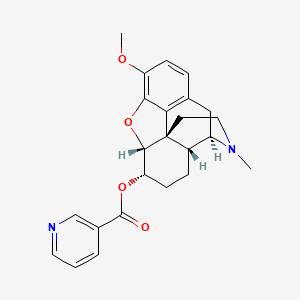
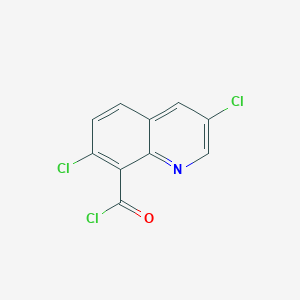
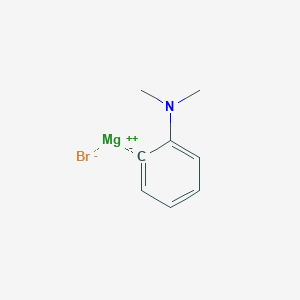
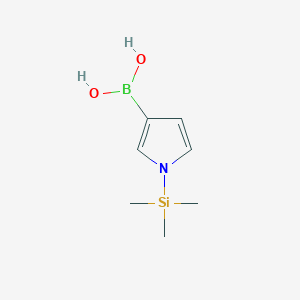

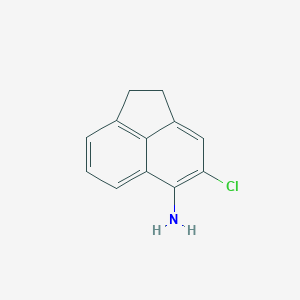
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
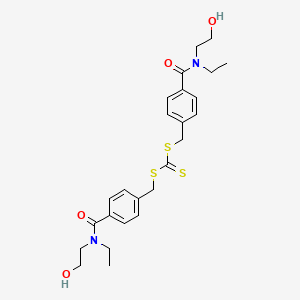
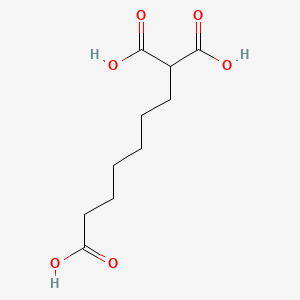
![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)
